(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
CAS No.: 1429056-54-1
Cat. No.: VC11669622
Molecular Formula: C28H23N3O2
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429056-54-1 |
|---|---|
| Molecular Formula | C28H23N3O2 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | (4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m0/s1 |
| Standard InChI Key | GBRKRIUSANJDJX-HQJCERPHSA-N |
| Isomeric SMILES | C1OC(=N[C@@H]1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@@H](CO4)C5=CC=CC=C5)/C6=CC=CC=C36 |
| SMILES | C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6 |
| Canonical SMILES | C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6 |
Introduction
(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound with a molecular formula of C28H23N3O2. This compound is characterized by its unique structure, which includes two oxazole rings connected to an isoindoline backbone through methylene bridges. The compound's stereochemistry is defined by the (R) configuration at the oxazole rings and the (1Z,3Z) configuration of the double bonds.
Molecular Weight and Formula
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Molecular Weight: 433.5 g/mol
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Molecular Formula: C28H23N3O2
Stereochemistry
The compound exhibits defined stereochemistry with the (R) configuration at the 4-phenyl-4,5-dihydrooxazol-2-yl moieties and the (1Z,3Z) configuration across the double bonds connecting these moieties to the isoindoline core.
Synonyms and Identifiers
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PubChem CID: 132549124
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Synonyms:
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(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
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1429056-54-1
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(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole
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MFCD32899504
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(4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
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Structural Analysis
The compound's structure is composed of an isoindoline backbone with two (R)-4-phenyl-4,5-dihydrooxazol-2-yl moieties attached via methylene bridges. The (1Z,3Z) configuration of the double bonds indicates a specific geometric arrangement, which can influence the compound's physical and chemical properties.
Comparison with Related Compounds
A closely related compound is (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline, which differs only in the stereochemistry of the oxazole rings, having an (S) configuration instead of (R). Both compounds share similar molecular weights and formulas but differ in their stereochemical properties.
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